molecular formula C22H20N2O2S B11569600 O-{3-[(4-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate

O-{3-[(4-methylphenyl)carbamoyl]phenyl} benzylcarbamothioate

Cat. No.: B11569600
M. Wt: 376.5 g/mol
InChI Key: VGHVZZBXAUUPED-UHFFFAOYSA-N
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Description

3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylcarbamothioyl group and a 4-methylphenyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE typically involves a condensation reaction. One common method involves the reaction of benzyl isothiocyanate with 4-methylphenylamine in the presence of a base, followed by the addition of benzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylcarbamothioyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized as a corrosion inhibitor for metals and as an additive in polymer formulations.

Mechanism of Action

The mechanism of action of 3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzylcarbamothioyl group plays a crucial role in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    N-(benzylcarbamothioyl)benzamide: Similar structure but lacks the 4-methylphenyl group.

    N-(4-methylphenyl)benzamide: Similar structure but lacks the benzylcarbamothioyl group.

    Thiourea derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

3-[(BENZYLCARBAMOTHIOYL)OXY]-N-(4-METHYLPHENYL)BENZAMIDE is unique due to the presence of both the benzylcarbamothioyl and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its potential for diverse applications in various fields of research .

Properties

Molecular Formula

C22H20N2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

O-[3-[(4-methylphenyl)carbamoyl]phenyl] N-benzylcarbamothioate

InChI

InChI=1S/C22H20N2O2S/c1-16-10-12-19(13-11-16)24-21(25)18-8-5-9-20(14-18)26-22(27)23-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,23,27)(H,24,25)

InChI Key

VGHVZZBXAUUPED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NCC3=CC=CC=C3

Origin of Product

United States

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